2,2'-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE]
Overview
Description
2,2’-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] is a chemical compound with the molecular formula C6H9N11 It is known for its unique structure, which includes two triazine rings connected by an imino group
Mechanism of Action
Target of Action
Melam, also known as 2,5,8-triamino-tri-s-triazine, is a complex molecule with a unique structure . It’s known that melam can interact with a variety of substances, including other organic compounds, through a series of chemical reactions .
Mode of Action
The mode of action of Melam involves a series of chemical reactions. Melam is known to undergo condensation reactions upon heating, with the elimination of ammonia (deamination) . Two schemes have been proposed for this condensation process . In one scheme, Melam acts as a trifunctional monomer, progressively condensing to give a product in which triazine rings are linked by --NH-- bridges . This process involves the formation of “melam” as an intermediate of condensation .
Biochemical Pathways
It’s known that melam can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Given its complex structure and reactivity, it’s likely that these properties would be influenced by factors such as the specific chemical environment and the presence of other compounds .
Result of Action
It’s known that melam can undergo a variety of chemical reactions, potentially leading to the formation of new compounds . These new compounds could have a variety of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Melam can be influenced by various environmental factors. For example, the specific chemical environment can affect the types of reactions Melam undergoes and the compounds it interacts with . Additionally, factors such as temperature can influence the rate and extent of these reactions .
Biochemical Analysis
Biochemical Properties
Melam participates in biochemical reactions primarily through its interactions with enzymes and proteins involved in nitrogen metabolism. It interacts with enzymes such as carbodi-imines, which are detected through Fourier Transform Infrared Spectra (FTIR) signals . These interactions are essential for the condensation and isomerization processes that lead to the formation of melem and subsequently graphitic carbon nitride .
Cellular Effects
Melam influences various cellular processes, including cell signaling pathways and gene expression. It has been observed to affect cellular metabolism by interacting with key metabolic enzymes. These interactions can lead to changes in the expression of genes involved in nitrogen metabolism, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, Melam exerts its effects through binding interactions with biomolecules such as carbodi-imines. It plays a role in enzyme inhibition and activation, particularly in the pathways leading to the formation of melem. These interactions result in changes in gene expression and metabolic flux, contributing to the synthesis of graphitic carbon nitride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Melam change over time due to its stability and degradation. Studies have shown that Melam is relatively stable under specific conditions, but it can degrade over time, leading to long-term effects on cellular function. These effects are observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of Melam .
Dosage Effects in Animal Models
The effects of Melam vary with different dosages in animal models. At lower doses, Melam may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which Melam exerts its biochemical effects without causing toxicity .
Metabolic Pathways
Melam is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes and cofactors that facilitate the conversion of melamine to melem and subsequently to graphitic carbon nitride. These interactions affect metabolic flux and the levels of metabolites involved in nitrogen metabolism .
Transport and Distribution
Within cells and tissues, Melam is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall biochemical activity. Understanding the transport mechanisms of Melam is crucial for elucidating its role in cellular processes .
Subcellular Localization
Melam’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for its activity and function, as they determine the sites of its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The process can be carried out in solvents such as dioxane or water, with sodium carbonate often used as a base . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of substituted triazines .
Scientific Research Applications
2,2’-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine compound with similar structural features but different applications.
Cyanuric Acid: A triazine derivative used in various industrial processes.
Aminotriazine: Compounds with similar amino groups but different substitution patterns.
Uniqueness
2,2’-IMINOBIS[4,6-DIAMINO-1,3,5-TRIAZINE] is unique due to its dual triazine rings connected by an imino group, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly valuable in synthesizing complex molecules and exploring new applications in various scientific fields .
Properties
IUPAC Name |
2-N-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N11/c7-1-11-2(8)14-5(13-1)17-6-15-3(9)12-4(10)16-6/h(H9,7,8,9,10,11,12,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEZMSPGIPTEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NC2=NC(=NC(=N2)N)N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957156 | |
Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3576-88-3 | |
Record name | Melam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3576-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N2-(4,6-diamino-1,3,5-triazin-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Iminobis(4,6-diamino-1,3,5-triazine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-iminobis[4,6-diamino-1,3,5-triazine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763B6VP74S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of melam?
A1: Melam is represented by the molecular formula [(H2N)2C3N3]2NH [, ], with a molecular weight of 252.23 g/mol.
Q2: How can spectroscopic techniques be used to characterize melam?
A2: Melam can be identified using a combination of spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR) reveals characteristic vibrational bands, while X-ray photoelectron spectroscopy (XPS) provides insights into its elemental composition and chemical bonding []. Solid-state NMR spectroscopy offers valuable information about its molecular structure and dynamics [, ].
Q3: How is melam formed?
A3: Melam is formed through the thermal condensation of melamine [, , , ]. It acts as an intermediate in the formation of more condensed products like melem and melon [, , , , ].
Q4: What role does ammonia pressure play in the synthesis of melam?
A4: Elevated ammonia pressure in autoclave reactions can favor the formation and isolation of melam. This approach allows for a closer examination of melam's condensation behavior, as highlighted in research on its transformation to melem [, ].
Q5: Can melam be purified?
A5: Research suggests that high-pressure pyrolysis might offer a route for melam purification. Studies have shown that melamine can be pyrolyzed into melam at high pressures, potentially leading to a purer product [].
Q6: What is the thermal stability of melam?
A6: Melam exhibits remarkable thermal stability, particularly under high pressure. Experiments have demonstrated its stable existence at temperatures up to 600 °C under a pressure of 5 GPa [].
Q7: What happens to melam at temperatures above 600 °C under high pressure?
A7: Above 600 °C under high pressure, melam undergoes further polymerization, potentially leading to the formation of s-triazine-based carbon nitride precursors [].
Q8: What are the potential applications of melam?
A8: Melam's primary applications stem from its role as a precursor to:
- Graphitic Carbon Nitride (g-C3N4): Melam serves as a crucial intermediate in the formation of g-C3N4, a material with promising photocatalytic applications [, ].
- Flame Retardants: Melam, along with melem and other melamine condensation products, contributes to the flame-retardant properties of melamine-based systems [, , , ].
Q9: How does melam contribute to the flame-retardant properties of materials?
A9: While the exact mechanism is complex, melam contributes to flame retardancy through several processes, including: * Char Layer Formation: It participates in condensation reactions, forming a protective char layer that inhibits further combustion []. * Sublimation: Melam can sublime at temperatures where other flame-retardant components are released, enhancing their effectiveness []. * Nitrogen Release: The thermal decomposition of melam releases nitrogen gas, which can dilute flammable gases and slow down combustion [, ].
Q10: Can melam be used in combination with other flame-retardant additives?
A10: Yes, melam is often used in conjunction with other flame retardants to enhance their effectiveness. For instance, it is incorporated into formulations containing metal hydroxides, organic phosphates, and other phosphorus-nitrogen compounds [].
Q11: What analytical techniques are employed to detect and quantify melam?
A11: Several analytical methods are available for melam analysis:
- Capillary Zone Electrophoresis (CZE): This technique, often coupled with UV or mass spectrometry detection, allows for the separation and identification of melamine impurities, including melam [].
Q12: What are the challenges associated with melam research?
A12: Despite its potential, melam research faces several challenges:
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